molecular formula C13H18O B15165089 2-Butanone, 4-(2,4,6-trimethylphenyl)- CAS No. 195259-08-6

2-Butanone, 4-(2,4,6-trimethylphenyl)-

Cat. No.: B15165089
CAS No.: 195259-08-6
M. Wt: 190.28 g/mol
InChI Key: JCKUGPUAHRBNRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(2,4,6-trimethylphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows:

Mesitylene+Butanoyl chlorideAlCl32-Butanone, 4-(2,4,6-trimethylphenyl)-\text{Mesitylene} + \text{Butanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-Butanone, 4-(2,4,6-trimethylphenyl)-} Mesitylene+Butanoyl chlorideAlCl3​​2-Butanone, 4-(2,4,6-trimethylphenyl)-

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-Butanone, 4-(2,4,6-trimethylphenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Derivatives with substituted functional groups

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanone, 4-(2,4,6-trimethylphenyl)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of three methyl groups at the 2, 4, and 6 positions enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

195259-08-6

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-(2,4,6-trimethylphenyl)butan-2-one

InChI

InChI=1S/C13H18O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h7-8H,5-6H2,1-4H3

InChI Key

JCKUGPUAHRBNRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCC(=O)C)C

Origin of Product

United States

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